Cythioate

Catalog No.
S524830
CAS No.
115-93-5
M.F
C8H12NO5PS2
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cythioate

CAS Number

115-93-5

Product Name

Cythioate

IUPAC Name

4-dimethoxyphosphinothioyloxybenzenesulfonamide

Molecular Formula

C8H12NO5PS2

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C8H12NO5PS2/c1-12-15(16,13-2)14-7-3-5-8(6-4-7)17(9,10)11/h3-6H,1-2H3,(H2,9,10,11)

InChI Key

BSBSDQUZDZXGFN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Cythoate; Proban; BRN 2148114

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)N

The exact mass of the compound Cythioate is 296.9895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310287. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cythioate (O,O-dimethyl O-(4-sulfamoylphenyl) phosphorothioate) is a systemic organothiophosphate primarily utilized as an active pharmaceutical ingredient (API) in veterinary parasiticides and as a reference standard in agrochemical residue testing. Characterized by a molecular weight of 297.3 g/mol, it functions as an irreversible inhibitor of acetylcholinesterase (AChE). Unlike highly lipophilic topical insecticides, cythioate's physicochemical profile supports gastrointestinal absorption, making it highly suitable for oral tablet and liquid formulations. Its crystalline solid form offers straightforward handling in dry processing, though its susceptibility to alkaline hydrolysis necessitates strict pH control during wet granulation or liquid suspension manufacturing [1].

Substituting cythioate with other mainstream parasiticides, such as fipronil or imidacloprid, fundamentally alters both the formulation strategy and the pharmacokinetic delivery route. While fipronil is highly lipophilic and accumulates in sebaceous glands for prolonged topical efficacy, it lacks the systemic distribution profile required for oral administration. Conversely, substituting cythioate with other organophosphates like fenthion introduces different metabolic pathways (e.g., thioether oxidation) and alters the precursor requirements during synthesis. For formulators requiring rapid systemic knockdown via oral delivery, generic substitution with topical agents results in a delayed onset of action and necessitates a complete redesign of the delivery matrix, rendering direct interchangeability impossible [1].

Application-Critical Performance: Rapid Onset of Action vs. Topical Standards

In comparative speed-of-kill assays against adult Ctenocephalides felis on feline models, cythioate demonstrates a significantly faster onset of action compared to standard topical treatments. At 3 hours post-treatment, oral cythioate achieved a 62.4% efficacy rate, compared to only 26.9% for imidacloprid and 24.3% for fipronil. By 8 hours, cythioate efficacy reached 97.4%, while imidacloprid and fipronil reached 82.8% and 62.6%, respectively[1].

Evidence DimensionSpeed of Kill (Flea mortality at 3h and 8h)
Target Compound Data62.4% (3h) and 97.4% (8h)
Comparator Or BaselineImidacloprid (26.9% at 3h, 82.8% at 8h); Fipronil (24.3% at 3h, 62.6% at 8h)
Quantified Difference>2.3x higher efficacy at 3 hours compared to imidacloprid
ConditionsIn vivo feline model, adult C. felis infestation, oral vs topical administration

Justifies the procurement of cythioate for formulations prioritizing rapid systemic knockdown over sustained topical release.

Formulation Compatibility: Lipophilicity and Systemic Bioavailability

The partition coefficient of an API dictates its absorption and distribution profile. Cythioate exhibits moderate lipophilicity, which facilitates gastrointestinal absorption and subsequent systemic distribution via the bloodstream. In contrast, standard topical agents like fipronil possess a much higher Log P, rendering them highly lipophilic and restricting their use to topical spot-on formulations where they accumulate in the lipid layer of the skin rather than achieving systemic circulation [1].

Evidence DimensionPartition Coefficient (Log P) and Bioavailability
Target Compound DataModerate Log P supporting systemic GI absorption
Comparator Or BaselineFipronil (High Log P ~4.0, highly lipophilic)
Quantified DifferenceFundamental shift from sebaceous accumulation to systemic blood distribution
ConditionsStandard physicochemical profiling for API formulation

Formulators must select cythioate over high-Log P alternatives when developing oral tablets or systemic liquid medications.

Processability and Handling: Sensitivity to Alkaline Hydrolysis

Cythioate is stable under neutral conditions but is highly susceptible to degradation via hydrolysis in alkaline environments. This reactivity profile requires formulators to avoid basic excipients (e.g., sodium carbonate, alkaline buffers) during the manufacturing of liquid suspensions or wet-granulated tablets. Compared to more hydrolytically stable compounds, cythioate demands strict pH control (neutral to slightly acidic) to maintain API integrity and ensure reproducible shelf-life performance[1].

Evidence DimensionHydrolytic Stability
Target Compound DataRapid degradation in alkaline media; stable at neutral pH
Comparator Or BaselineHydrolytically stable APIs (e.g., persistent organochlorines)
Quantified DifferenceStrict requirement for pH < 7.5 during formulation and storage
ConditionsAqueous formulation matrices and wet processing environments

Procurement and manufacturing teams must specify pH-neutral or acidic excipients to prevent API loss during processing and storage.

Precursor Suitability: Sulfonamide-Driven Synthesis Route

The synthesis of cythioate relies on the coupling of O,O-dimethyl phosphorochloridothioate with 4-sulfamoylphenol. This specific precursor pathway distinguishes cythioate from other organophosphates like fenthion, which requires 3-methyl-4-(methylthio)phenol. The presence of the sulfamoyl group (-SO2NH2) in the cythioate precursor allows chemical manufacturers to leverage existing sulfonamide supply chains, providing a distinct procurement advantage for facilities already optimized for sulfonamide handling [1].

Evidence DimensionPrecursor Dependency
Target Compound Data4-sulfamoylphenol (sulfonamide pathway)
Comparator Or BaselineFenthion (thioether/phenol pathway)
Quantified DifferenceComplete divergence in phenolic precursor requirements
ConditionsIndustrial scale API synthesis via nucleophilic substitution

Allows synthetic chemists and procurement officers to align API selection with available precursor supply chains and facility capabilities.

Rapid-Response Veterinary Oral Formulations

Leveraging its superior speed of kill (62.4% at 3h) and moderate lipophilicity, cythioate is the optimal API for developing oral tablets designed for immediate systemic knockdown of acute ectoparasite infestations [1].

Analytical Standards for Organophosphate Residue Testing

Due to its specific hydrolytic degradation profile and unique sulfamoyl-substituted structure, cythioate serves as a critical reference standard for calibrating chromatographic equipment in environmental and agricultural residue monitoring .

Resistance-Breaking Combination Therapies

As an irreversible AChE inhibitor, cythioate provides a mechanistically distinct baseline for researchers developing combination therapies aimed at overcoming target-site resistance to modern nAChR agonists like imidacloprid or spinosad [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

296.98945183 Da

Monoisotopic Mass

296.98945183 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3OOH7Q4333

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Pictograms

Acute Toxic

Acute Toxic

Other CAS

115-93-5

Wikipedia

Cythioate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

General Manufacturing Information

Phosphorothioic acid, O-[4-(aminosulfonyl)phenyl] O,O-dimethyl ester: INACTIVE

Dates

Last modified: 08-15-2023
1: Dryden MW. Differential activity of cythioate against female and male Ctenocephalides felis on cats. Am J Vet Res. 1992 May;53(5):801-2. PubMed PMID: 1524312.
2: Hazelwood JC, Stefan GE, Bowen JM. Motor unit irritability in Beagles Before and after exposure to cholinesterase inhibitors. Am J Vet Res. 1979 Jun;40(6):852-6. PubMed PMID: 89824.
3: Bowen PM, Caldwell NJ. Use of cythioate to control external parasites on cats and dogs. Vet Med Small Anim Clin. 1982 Jan;77(1):79-80. PubMed PMID: 7039075.
4: Crystal MM, DeMilo AB. Susceptibility of laboratory-reared northern fowl mites, Ornithonyssus sylviarum (Acari: Macronyssidae), to selected acaricides. Exp Appl Acarol. 1988 Jul;4(4):353-8. PubMed PMID: 3168660.
5: Zakson-Aiken M, Gregory LM, Shoop WL. Development of an assay for the screening of compounds against larvae of the cat flea (Siphonaptera: Pulicidae). J Med Entomol. 2000 Jul;37(4):571-4. PubMed PMID: 10916298.
6: Schenker R, Tinembart O, Humbert-Droz E, Cavaliero T, Yerly B. Comparative speed of kill between nitenpyram, fipronil, imidacloprid, selamectin and cythioate against adult Ctenocephalides felis (Bouché) on cats and dogs. Vet Parasitol. 2003 Mar 10;112(3):249-54. PubMed PMID: 12591200.
7: Zhao P, Baughman RG. O,O-Dimethyl O-(4-sulfamoylphen-yl) phospho-rothio-ate (cythio-ate). Acta Crystallogr Sect E Struct Rep Online. 2013 Jun 8;69(Pt 7):o1042. doi: 10.1107/S1600536813014724. eCollection 2013. PubMed PMID: 24046618; PubMed Central PMCID: PMC3772475.
8: Doval CP, Gupta I. Effect of cythioate on cholinesterase activity in erythrocytes and plasma and transaminase activity in serum of sheep and dogs. Indian J Exp Biol. 1976 Mar;14(2):193-4. PubMed PMID: 992748.
9: Lämmler G, Grüner D. Chemotherapeutic studies on Litomosoides carinii infection of Mastomys natalensis. 6. The filaricidal activity of organophosphorus compounds. Tropenmed Parasitol. 1975 Sep;26(3):359-69. PubMed PMID: 1189030.
10: Santora KA, Zakson-Aiken M, Rasa C, Shoop W. Development of a mouse model to determine the systemic activity of potential flea-control compounds. Vet Parasitol. 2002 Mar 20;104(3):257-64. PubMed PMID: 11812623.
11: Manson ER, Malynicz GL. The use of cythioate in the treatment of demodectic mange in the dog. Aust Vet J. 1969 Nov;45(11):533-4. PubMed PMID: 5393090.
12: Yarborough JH, Yarborough JH 3rd. A clinical evaluation of cythioate, a new oral systemic parasiticide for dogs. Vet Med Small Anim Clin. 1968 Jun;63(6):584-6. PubMed PMID: 5185598.
13: Smith HG Jr, Goulding RL. Toxicological aspects of three organophosphorus compounds (Cythioate, Famphur, and Fenthion) in the host-ectoparasite system. J Econ Entomol. 1970 Oct;63(5):1640-6. PubMed PMID: 5488792.

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